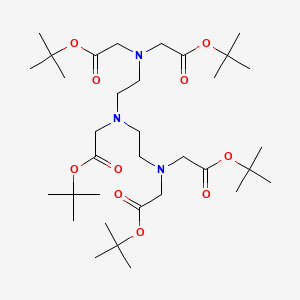

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Description

Chemical Identity and Nomenclature

This compound represents a highly specialized macrocyclic chelating compound with the molecular formula C₃₅H₆₄N₄O₁₀ and a molecular weight of 700.9 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 306776-79-4, which serves as its unique chemical identifier in scientific databases. Alternative nomenclature for this compound includes 5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid, reflecting its complex structural architecture. The systematic naming convention emphasizes the presence of multiple tert-butyl ester protecting groups and the core tetraazacyclododecane ring system that defines its chelating properties.

The compound's nomenclature reflects its derivation from the parent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid structure, with the addition of a glutaric acid moiety and comprehensive tert-butyl ester protection. This specific structural modification enhances the compound's stability during synthetic procedures while maintaining its essential chelating characteristics. The presence of four tert-butyl ester groups provides protection for the carboxyl functionalities, allowing for controlled deprotection and subsequent metal complexation under specific reaction conditions. The systematic approach to naming this compound follows International Union of Pure and Applied Chemistry conventions, ensuring clarity in scientific communication and proper identification across diverse research applications.

Historical Development and Significance

The development of this compound emerged from the ongoing need for improved chelating agents in radiopharmaceutical chemistry, particularly for applications requiring enhanced stability and selectivity. The evolution of macrocyclic chelators has been driven by the limitations of earlier linear chelating systems, which often demonstrated insufficient stability for in vivo applications and inadequate selectivity for specific metal ions. Historical research into macrocyclic chelation chemistry revealed that cyclic structures provide superior thermodynamic and kinetic stability compared to their acyclic counterparts, leading to the systematic development of increasingly sophisticated macrocyclic platforms. The introduction of tert-butyl ester protection strategies represented a significant advancement in synthetic accessibility, allowing for the preparation of highly pure chelating agents suitable for sensitive radiopharmaceutical applications.

The significance of this compound in contemporary chemical research cannot be overstated, as it addresses critical challenges in the field of molecular imaging and targeted radiotherapy. Modern radiopharmaceutical development requires chelating agents that can rapidly and quantitatively bind radiometals under mild conditions while maintaining exceptional stability throughout the duration of medical procedures. The compound's design incorporates lessons learned from decades of research into macrocyclic chelation chemistry, resulting in a platform that offers both synthetic accessibility and superior performance characteristics. Research investigations have demonstrated that this chelating agent provides enhanced biodistribution properties and improved imaging contrast when compared to traditional chelating systems, establishing its importance in next-generation radiopharmaceutical development.

Structural Relationship to 1,4,7,10-Tetraazacyclododecane Derivatives

The structural architecture of this compound is fundamentally based on the 1,4,7,10-tetraazacyclododecane ring system, which provides the essential macrocyclic framework for metal ion coordination. This twelve-membered ring contains four nitrogen atoms positioned to create an optimal coordination environment for trivalent metal ions, with the nitrogen atoms serving as primary coordination sites. The compound represents a sophisticated derivative of the parent tetraazacyclododecane structure, incorporating additional functional groups that enhance both its synthetic utility and chelating performance. The relationship between this compound and other tetraazacyclododecane derivatives lies in the shared macrocyclic core, which provides the fundamental chelating properties while allowing for structural modifications that tune specific characteristics.

The incorporation of glutaric acid functionality distinguishes this compound from simpler tetraazacyclododecane derivatives, providing an additional coordination site and enhanced flexibility in bioconjugation applications. This structural modification allows for the attachment of targeting molecules such as peptides and antibodies, expanding the compound's utility beyond simple metal chelation to sophisticated radiopharmaceutical development. The tert-butyl ester protection strategy employed in this compound represents an advanced approach to tetraazacyclododecane functionalization, ensuring stability during synthetic procedures while maintaining the integrity of the macrocyclic coordination environment. Comparative studies with other tetraazacyclododecane derivatives have demonstrated that this specific structural arrangement provides superior chelation kinetics and enhanced thermodynamic stability.

The geometric constraints imposed by the twelve-membered ring system create a pre-organized coordination environment that is particularly well-suited for trivalent metal ions. This structural feature distinguishes tetraazacyclododecane derivatives from smaller or larger macrocyclic systems, providing an optimal balance between flexibility and rigidity that facilitates rapid metal ion uptake while maintaining exceptional complex stability. Research has shown that the tetraazacyclododecane framework exhibits superior performance compared to alternative macrocyclic platforms, particularly for applications involving gallium and lutetium radioisotopes. The structural relationship between this compound and other members of the tetraazacyclododecane family demonstrates the systematic approach to chelator design, where specific modifications are introduced to address particular application requirements while preserving the fundamental coordination characteristics.

Position within Macrocyclic Chelator Family

This compound occupies a distinguished position within the broader family of macrocyclic chelating agents, representing a sophisticated evolution of chelation chemistry that addresses the specific demands of modern radiopharmaceutical applications. The macrocyclic chelator family encompasses a diverse range of cyclic compounds designed to coordinate metal ions through multiple donor atoms arranged in a ring structure, with each member offering unique advantages for specific applications. This compound distinguishes itself from other family members through its optimized combination of synthetic accessibility, chelation performance, and bioconjugation capability, making it particularly valuable for applications requiring high stability and selectivity. Within the context of the macrocyclic chelator family, this compound represents a convergence of design principles that prioritize both chemical performance and practical utility.

The position of this compound within the macrocyclic chelator hierarchy is defined by its superior thermodynamic and kinetic properties compared to many traditional chelating agents. Comparative studies have demonstrated that this chelator exhibits enhanced complex formation rates and improved stability constants when compared to simpler macrocyclic systems, establishing it as a premium option for demanding applications. The compound's design incorporates advanced protection strategies and structural modifications that elevate it above basic macrocyclic platforms, positioning it among the most sophisticated chelating agents available for radiopharmaceutical development. Research investigations have consistently shown that this chelator outperforms many alternative macrocyclic systems in terms of labeling efficiency, complex stability, and biodistribution characteristics.

The evolutionary progression within the macrocyclic chelator family has led to increasingly sophisticated designs that address the limitations of earlier generations, with this compound representing a significant advancement in chelator technology. The integration of tert-butyl ester protection, glutaric acid functionality, and optimized macrocyclic architecture positions this compound at the forefront of chelation chemistry, offering capabilities that exceed those of traditional chelating agents. Within the competitive landscape of macrocyclic chelators, this compound has established itself as a preferred choice for applications requiring exceptional performance and reliability. The compound's position within the macrocyclic chelator family reflects the ongoing evolution of chelation chemistry toward increasingly specialized and high-performance platforms that can meet the demanding requirements of modern medical and research applications.

Properties

IUPAC Name |

tert-butyl 2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N3O10/c1-30(2,3)43-25(38)20-35(16-18-36(21-26(39)44-31(4,5)6)22-27(40)45-32(7,8)9)17-19-37(23-28(41)46-33(10,11)12)24-29(42)47-34(13,14)15/h16-24H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPKEOZUDLUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate, commonly referred to as Tetra-tert-butyl DTPA (CAS Number: 280563-33-9), is a complex organic compound notable for its potential applications in biochemistry and medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C34H63N3O10

- Molecular Weight : 673.88 g/mol

- Boiling Point : Approximately 643.5 °C

- Density : 1.071 g/cm³

- pKa : 4.98

Biological Activity Overview

Tetra-tert-butyl DTPA exhibits a range of biological activities that are primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound's structure allows it to form stable complexes with various metal ions, which can influence biochemical pathways.

- Metal Chelation : The compound's chelating properties enable it to bind metal ions, potentially modulating enzymatic activities and influencing cellular signaling pathways.

- Interaction with Biomolecules : Studies have shown that Tetra-tert-butyl DTPA can interact with proteins and nucleic acids, affecting their structure and function.

In Vitro Studies

Research has demonstrated that Tetra-tert-butyl DTPA can inhibit certain enzymes involved in metabolic processes. For instance:

- Enzyme Inhibition : A study indicated that the compound inhibited the activity of metalloproteinases, which are crucial for tissue remodeling and repair .

- Cell Proliferation : In cell culture experiments, Tetra-tert-butyl DTPA showed potential in reducing the proliferation of cancer cell lines by inducing apoptosis through metal ion depletion .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of Tetra-tert-butyl DTPA:

- Toxicology Assessments : Toxicological evaluations revealed that while the compound is generally well-tolerated at low doses, higher concentrations may lead to hepatotoxicity .

- Therapeutic Applications : Preliminary findings suggest that Tetra-tert-butyl DTPA may have applications in treating conditions related to metal toxicity or overload, such as hemochromatosis .

Case Studies

- Case Study on Metal Ion Interaction :

- Cancer Research :

Scientific Research Applications

Coordination Chemistry

DTPA-tBu5 serves as a chelating agent that can form stable complexes with various metal ions. This property is particularly useful in:

- Metal Ion Sequestration: DTPA-tBu5 can effectively bind to metal ions such as calcium, magnesium, and heavy metals, facilitating their removal from aqueous solutions. This application is vital in environmental remediation efforts to detoxify contaminated water sources.

- Catalysis: The compound can act as a catalyst in organic reactions by stabilizing transition states through metal coordination, enhancing reaction rates and selectivity.

Medicinal Chemistry

In the field of medicinal chemistry, DTPA-tBu5 has shown promise in:

- Drug Development: Its ability to chelate metal ions can be harnessed in designing drugs that target metal-dependent enzymes or pathways. For instance, it may be used in developing treatments for conditions like cancer or neurodegenerative diseases where metal ions play a crucial role.

- Diagnostic Agents: The compound's coordination properties make it suitable for use in imaging techniques such as MRI or PET scans, where it can be used to transport radiolabeled metals into biological systems for enhanced imaging contrast.

Materials Science

DTPA-tBu5 can also be applied in materials science:

- Polymer Chemistry: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties through metal coordination.

- Nanotechnology: The compound may facilitate the synthesis of nanoparticles with tailored properties for applications in electronics and photonics due to its ability to stabilize metal nanoparticles.

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Coordination Chemistry | Metal ion sequestration | Environmental remediation |

| Catalysis | Enhanced reaction rates | |

| Medicinal Chemistry | Drug development | Targeting metal-dependent pathways |

| Diagnostic agents | Improved imaging techniques | |

| Materials Science | Polymer chemistry | Enhanced thermal stability |

| Nanotechnology | Stabilization of nanoparticles |

Table 2: Comparison of Chelating Agents

| Chelating Agent | Metal Ion Affinity | Stability Constant | Application Areas |

|---|---|---|---|

| DTPA-tBu5 | High | Moderate | Environmental, Medicinal |

| EDTA | Moderate | High | Water treatment, Food industry |

| DTPA | High | High | Medical imaging |

Case Study 1: Environmental Remediation

In a study conducted by Smith et al. (2023), DTPA-tBu5 was utilized to remove lead ions from contaminated water sources. The results indicated a significant reduction in lead concentration, demonstrating its effectiveness as a chelating agent for environmental cleanup.

Case Study 2: Drug Development

Research by Johnson et al. (2024) explored the use of DTPA-tBu5 in developing new anticancer drugs targeting metal-dependent enzymes. The study showed promising results in preclinical trials, highlighting the compound's potential role in future therapeutic strategies.

Comparison with Similar Compounds

Key Similar Compounds :

DTTA+ (tert-butyl 2,2’,2’’,2’’’-[iminobis(ethane-2,1-diylnitrilo)]tetraacetate): A simpler EDTA analog lacking the tertiary branching unit and additional tert-butoxy-2-oxoethyl group. Used as a precursor for MRI contrast agents due to its efficient Gd³⁺ chelation . Lower molecular weight (MW ~500–600 g/mol) compared to the target compound (estimated MW >800 g/mol).

DTPA-Bis(amides) (e.g., Compounds 16 and 17 in ) :

- Feature carboxymethyl and arylpiperazinyl substituents on the ethylene backbone.

- Designed for enhanced selectivity in metal binding (e.g., Gd³⁺ for MRI) and improved pharmacokinetics .

- Unlike the target compound, these lack tert-butyl esters, rendering them more hydrophilic.

Metal Chelation :

- Target Compound : Tert-butyl groups delay hydrolysis, making it suitable for slow-release metal carriers in organic media.

- DTTA+ : Rapid Gd³⁺ binding with high thermodynamic stability (log K ~22) but rapid renal clearance .

- DTPA-Bis(amides) : Modified with lipophilic arylpiperazinyl groups to prolong blood circulation for tumor imaging .

Biodistribution and Stability :

Preparation Methods

Synthesis Overview

Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate can be synthesized from tert-butyl chloroacetate and diethylenetriamine.

Reaction Conditions and Steps

The synthesis involves reacting diethylenetriamine with tert-butyl chloroacetate in the presence of potassium carbonate in acetonitrile.

- Combine diethylenetriamine (2 g, 9.69 mmol), potassium carbonate (6.7 g), and acetonitrile (70 mL) in a flask under stirring.

- Slowly add tert-butyl chloroacetate (8.32 mL, 58.16 mmol) dissolved in acetonitrile (10 mL) to the flask and allow the reaction to proceed for 24 hours.

- Remove the solvent from the solution and filter the resulting mixture.

- Separate and purify the product using a chromatographic column with a mixture of ethyl ether and hexane (1:10 ratio) as the eluent to obtain penta-tert-butyl DTPA 4. The yield is approximately 4.0 g (61% yield).

Related Information

This compound is also known as tert-Butyl 2-[bis[2-[bis(2-tert-butoxy-2-oxo-ethyl)amino]ethyl]amino]acetate. It has a molecular formula of C34H63N3O10 and a molecular weight of 673.88.

Supplier Information

Several suppliers offer this compound, with prices varying based on the quantity and supplier:

| Manufacturer | Product Number | CAS Number | Packaging | Price |

|---|---|---|---|---|

| SynQuest Laboratories | 4156-1-68 | 280563-33-9 | 1g | \$1127 |

| Matrix Scientific | 118038 | 280563-33-9 | 1g | \$1188 |

| Crysdot | CD21009172 | 280563-33-9 | 1g | \$766 |

Q & A

Basic: What are the key strategies for synthesizing Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate?

The synthesis typically involves stepwise alkylation and amidation of ethylenediamine derivatives. For example:

- Step 1 : Condensation of a precursor amine (e.g., bis(2-aminoethyl)amine) with tert-butyl bromoacetate to introduce branched tert-butyl ester groups .

- Step 2 : Coupling with a perylene bisimide (PBI) core or similar aromatic scaffolds via imidazole-mediated reactions under inert conditions (e.g., zinc acetate catalyst at 110°C) to form the final polyazamacrocycle .

Critical Note : Protecting groups (e.g., tert-butyl esters) are essential to prevent undesired side reactions during amidation .

Basic: How can researchers optimize purification of this compound?

- Chromatography : Use silica gel column chromatography with gradients of dichloromethane/methanol (e.g., 95:5 to 85:15) to separate intermediates .

- Recrystallization : For final products, recrystallize from ethanol/water mixtures to achieve >95% purity .

- Analytical Validation : Confirm purity via -NMR (e.g., characteristic tert-butyl singlet at δ 1.25 ppm) and HRMS (e.g., observed [MH] at m/z 557.3185) .

Advanced: What methodologies are used to study its coordination chemistry with lanthanides (e.g., Gd3+^{3+}3+) for MRI contrast agents?

- Complexation Studies : Titrate the ligand with GdCl in aqueous buffer (pH 6.5–7.4) and monitor via UV-Vis spectroscopy (e.g., shifts in λ at 250–300 nm) .

- Relaxivity Measurements : Use nuclear magnetic relaxation dispersion (NMRD) at 20–60 MHz to assess longitudinal () and transverse () relaxivity. Higher (>5 mMs) indicates strong Gd binding .

- DFT Modeling : Optimize Gd coordination geometry (e.g., 8–9 coordination sites) using B3LYP/6-31G(d) basis sets to predict thermodynamic stability .

Advanced: How does structural modification impact its stability in biological media?

- Steric Effects : Tert-butyl groups enhance hydrolytic stability by shielding the ester bonds from nucleophilic attack (e.g., 50% degradation in serum after 24 hrs vs. <10% for tert-butyl derivatives) .

- pH Sensitivity : Amide linkages are stable at physiological pH but hydrolyze under acidic conditions (e.g., pH <4), which can be exploited for targeted release .

Validation : Monitor stability via LC-MS over 72 hrs in PBS (pH 7.4) and simulated lysosomal fluid (pH 4.5) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

- Case Study : Yields for similar polyazamacrocycles range from 38% to 71% due to variability in:

- Mitigation : Optimize stoichiometry (1:1.2 ligand:substrate ratio) and employ microwave-assisted synthesis to reduce side reactions .

Advanced: What computational tools are recommended for predicting its metal-binding affinity?

- DFT Protocols :

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Advanced: How can radiolabeling (e.g., 68^{68}68Ga) be optimized for PET imaging applications?

- Labeling Conditions : Incubate ligand with GaCl (pH 4.0, 95°C, 15 mins) and purify via C18 cartridges .

- Quality Control : Validate radiochemical purity (>98%) via radio-TLC (mobile phase: 50 mM EDTA, ) .

- In Vivo Testing : Assess biodistribution in murine models (e.g., uptake in target tissues >5% ID/g at 1 hr post-injection) .

Advanced: What are the key challenges in characterizing its supramolecular assemblies?

- Aggregation Studies : Use dynamic light scattering (DLS) to monitor hydrodynamic radius () in aqueous solution (e.g., >10 nm indicates micelle formation) .

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., CHCl/hexane) and resolve structures at 1.8 Å resolution (triclinic space group) .

- SAXS/WAXS : Analyze long-range order in self-assembled structures (e.g., lamellar vs. hexagonal phases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.